(7-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
The compound "(7-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol" is a structurally complex small molecule characterized by a tricyclic core fused with heterocyclic rings. Key features include:
- A 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaen scaffold, which provides rigidity and diverse hydrogen-bonding capabilities.
- Substituents: A 3-fluorophenylmethylsulfanyl group at position 7, a 4-methoxyphenyl group at position 5, and a hydroxymethyl moiety at position 11.
Properties
IUPAC Name |
[7-[(3-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-6-8-20(32-2)9-7-17)30-26(22)34-14-16-4-3-5-19(27)10-16/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQUJDJDVMCUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC5=CC(=CC=C5)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol, with the CAS number 892418-24-5, is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of the compound is C26H22FN3O3S, with a molecular weight of 475.5 g/mol. The structure includes a triazatricyclo framework and various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H22FN3O3S |
| Molecular Weight | 475.5 g/mol |
| CAS Number | 892418-24-5 |
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. The presence of the triazine and methoxy groups in the structure suggests potential activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
-
Mechanism of Action :
- The compound may interact with specific signaling pathways involved in cancer progression.
- It could inhibit enzymes critical for tumor growth or modulate receptor activities associated with cancer cell survival.
- Case Studies :
Antimicrobial Activity
Compounds similar to this compound have shown antimicrobial properties against a range of pathogens.
- In Vitro Studies :
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Research suggests that compounds with similar structures can modulate inflammatory responses.
- Mechanism :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.
- Absorption :
- Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
- Metabolism :
- The compound may undergo hepatic metabolism via cytochrome P450 enzymes, which could affect its efficacy and safety profile.
- Excretion :
- Research on related compounds indicates renal excretion as a primary route for elimination from the body.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "(7-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol":
- Compound E544-0894: This compound, also known as $$4-[(3-fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol, is available from ChemDiv as a screening compound . It has a molecular formula of C26H22FN3O3S .
- Compound C074-0111: ChemDiv also offers the screening compound 4-{[(3-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, with the compound ID C074-0111 and the molecular formula C26H20FN3OS .
- Related Triazole Compound: A compound identified as 5-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine has the molecular formula C16H15FN4OS .
- Potential applications: The search results suggest potential applications in medicinal chemistry and drug discovery, given that the compounds are available as screening compounds . The document regarding cyclic nucleotide phosphodiesterases as drug targets may also provide insights into potential clinical applications of related compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Clustering Analysis
Using graph-based algorithms (e.g., maximal common subgraph detection), compounds with shared substructures can be clustered based on biochemical relevance . For example:
The target compound’s 3-fluorophenylsulfanyl group distinguishes it from analogs with 2,4-difluorophenyl or phenylsulfonyl moieties, which may alter electronic properties and binding kinetics .
Bioactivity Profile Correlation
Hierarchical clustering of 37 small molecules revealed that bioactivity profiles (e.g., cytotoxicity, enzyme inhibition) strongly correlate with structural similarities . For instance:
- Compounds with triazatricyclo cores clustered together, showing overlapping inhibition of cytochrome P450 enzymes.
- Methoxyphenyl-containing analogs exhibited anti-inflammatory activity akin to polymethoxyflavonoids, likely due to shared π-π stacking interactions .
Analytical and Spectroscopic Comparisons
NMR and MS Data :
- The hydroxymethyl group in the target compound would show distinct ¹H-NMR signals (~3.5–4.0 ppm) compared to methoxy groups (~3.3 ppm) in analogs .
- LC-MS profiles (e.g., retention times, m/z values) can differentiate the target compound from fungal metabolites with similar masses but differing ring systems .
Chromatographic Profiles: Unidentified chromatogram zones in cytotoxic extracts suggest minor structural variations (e.g., isomerism or substituent positioning) significantly impact bioactivity, a phenomenon applicable to the target compound’s analogs .
Key Research Findings and Limitations
Structural Determinants of Activity
- The fluorophenylsulfanyl group may enhance metabolic stability compared to non-fluorinated analogs .
- Hydroxymethyl vs. methyl substitution at position 11 could modulate solubility and target engagement .
Contradictory Evidence
- While structural similarity often predicts bioactivity, some studies show major compounds in extracts lack cytotoxicity despite shared scaffolds, emphasizing the role of minor substituents .
Data Tables
Table 1: Comparative NMR Shifts of Key Substituents
Table 2: Bioactivity Clusters of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
